4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt

enzyme reconstitution pyruvate decarboxylase transketolase

4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt (CAS 2606-90-8; molecular formula C₆H₁₁NO₇P₂S·xH₃N; MW 303.17 + x(17.03)) is the ammonium salt of the pyrophosphoric acid ester of the thiamine (vitamin B₁) thiazole moiety, also designated as Thiamine diphosphate analog 1. Chemically, it is the diphosphate ester of 4-methyl-5-(2-hydroxyethyl)thiazole, lacking the pyrimidine ring present in the intact coenzyme thiamine diphosphate (ThDP).

Molecular Formula C6H11NO7P2S
Molecular Weight 303.17 g/mol
Cat. No. B12432663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt
Molecular FormulaC6H11NO7P2S
Molecular Weight303.17 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)CCOP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C6H11NO7P2S/c1-5-6(17-4-7-5)2-3-13-16(11,12)14-15(8,9)10/h4H,2-3H2,1H3,(H,11,12)(H2,8,9,10)
InChIKeyUFUUMZHATZTWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt (CAS 2606-90-8): Procurement-Relevant Identity and Class Context


4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt (CAS 2606-90-8; molecular formula C₆H₁₁NO₇P₂S·xH₃N; MW 303.17 + x(17.03)) is the ammonium salt of the pyrophosphoric acid ester of the thiamine (vitamin B₁) thiazole moiety, also designated as Thiamine diphosphate analog 1 [1]. Chemically, it is the diphosphate ester of 4-methyl-5-(2-hydroxyethyl)thiazole, lacking the pyrimidine ring present in the intact coenzyme thiamine diphosphate (ThDP) [2]. This compound occupies a distinctive position as both a classical competitive inhibitor of ThDP-dependent carboxylase enzymes and a bona fide substrate for thiamine phosphate synthase (EC 2.5.1.3) in the thiamine salvage pathway [3]. It is supplied as a hygroscopic solid requiring storage at −20 °C under inert atmosphere and is unstable in acidic solution .

Why 4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt Cannot Be Replaced by a Generic ThDP Analog or Thiamine Derivative


Generic substitution among thiamine diphosphate (ThDP) analogs is precluded because the functional profile of 4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt is governed by two orthogonal molecular features that are absent from the intact coenzyme and from most synthetic analogs: (i) the absence of the pyrimidine ring, which eliminates the positive charge on the thiazolium nitrogen and abolishes coenzyme activity while preserving high-affinity binding to the ThDP site [1]; and (ii) the retention of the diphosphate group on the thiazole moiety, which enables the compound to serve simultaneously as a competitive inhibitor of ThDP-dependent decarboxylases and as a substrate for thiamine phosphate synthase in the salvage pathway—a dual functionality not shared by thiamine, thiamine monophosphate, oxythiamine, or pyrithiamine [2]. The quantitative evidence below demonstrates that interchanging this compound with a structural analog having a quaternized thiazolium ring (e.g., 3-methyl-ThDP) or a full pyrimidine-thiazole scaffold (e.g., oxythiamine diphosphate) yields fundamentally different inhibition potency, binding reversibility, and metabolic fate [3].

Quantitative Differentiation Evidence for 4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt Against Closest Analogs


Superior Inhibition Potency of Thiazole Pyrophosphate vs. Quaternized ThDP Analogs in Reconstitution Assays

In a direct head-to-head reconstitution study using apoenzymes of yeast cytoplasmic pyruvate decarboxylase and transketolase, thiazole pyrophosphate (4-Methyl-5-oxyethyl Thiazol Diphosphate) produced stronger competitive inhibition than both 3-methyl-thiamine pyrophosphate and 3-benzyl-thiamine pyrophosphate in both enzyme systems [1]. The study explicitly ranks the inhibitory strength as: thiazole pyrophosphate > 3-methyl pyrophosphate ≈ 3-benzyl pyrophosphate. This demonstrates that removing the positive charge on the thiazolium nitrogen (present in 3-methyl and 3-benzyl analogs) enhances rather than diminishes binding affinity for the coenzyme site, contradicting the assumption that the quaternary nitrogen is required for tight binding [1].

enzyme reconstitution pyruvate decarboxylase transketolase competitive inhibition thiamine analog

Most Active Inhibitor Among Early Thiamine Structural Analogs Tested on Carboxylase

In the seminal 1940 study by Buchman, Heegaard, and Bonner, a panel of substances structurally related to cocarboxylase (thiamine pyrophosphate) was screened for ability to inhibit the carboxylase enzyme system catalyzing pyruvate decarboxylation. Among all compounds tested, the pyrophosphoric acid ester of the thiamine thiazole moiety—referred to as 'thiazole pyrophosphate' and corresponding to the target compound—was identified as 'the most active inhibitant studied' [1]. While the 1940 study predates modern quantitative enzymology conventions (exact Ki values were not reported for all comparators), the explicit superlative ranking across a panel of structural analogs establishes this compound as the benchmark inhibitor in the carboxylase system. This finding was subsequently corroborated by Nose et al. (1959), who confirmed the compound's role as an inhibitor of carboxylase and a useful reagent in the enzymic synthesis of thiamine .

carboxylase inhibition thiamine analog screening pyruvate decarboxylation cocarboxylase

Reversible Binding Distinct from Essentially Irreversible ThDP Analogs

Morey and Juni (1968) demonstrated that thiazole pyrophosphate binds reversibly to the coenzyme site of resolved yeast pyruvate decarboxylase and can be displaced by high concentrations of thiamine pyrophosphate (TPP) [1]. This reversibility property contrasts sharply with more recently developed ultra-tight-binding ThDP analogs such as 3-deazathiamin diphosphate, which has been described as binding 'essentially irreversible even though no covalent linkage is formed' [2], and triazole-based ThDP mimics exhibiting Ki values down to 20 pM [3]. The reversible binding profile of thiazole pyrophosphate makes it experimentally advantageous for studies requiring controlled, titratable inhibition that can be fully reversed by excess coenzyme—a critical feature for reconstitution kinetics, competition binding assays, and enzyme mechanism studies where irreversible inhibition would preclude kinetic analysis.

reversible inhibition coenzyme displacement pyruvate decarboxylase binding kinetics

Dual-Function Capability: Substrate for Thiamine Salvage Biosynthesis

Unlike most ThDP analogs that function solely as enzyme inhibitors, 4-methyl-5-(2-phosphonooxyethyl)thiazole (the active diphosphate species of this compound) serves as a genuine substrate for thiamine phosphate synthase (EC 2.5.1.3), the enzyme catalyzing the penultimate step in thiamine biosynthesis [1]. MetaCyc and BRENDA databases document that the enzyme accepts this compound in the salvage pathway with efficiency comparable to the natural de novo substrate 2-(2-carboxy-4-methylthiazol-5-yl)ethyl phosphate [1]. Specifically, the enzyme catalyzes: 4-methyl-5-(2-phosphonooxyethyl)thiazole + 4-amino-2-methyl-5-diphosphomethylpyrimidine + H⁺ → thiamine phosphate + diphosphate [2]. This dual capability—acting as both a competitive inhibitor of ThDP-dependent decarboxylases and a productive substrate for thiamine anabolism—is not shared by oxythiamine diphosphate (which is exclusively inhibitory), pyrithiamine, or 3-alkyl-ThDP analogs [3].

thiamine salvage pathway thiamine phosphate synthase substrate specificity metabolic engineering

Structural Simplification Enables Mechanistic Dissection of Thiazole-Only vs. Full-Coenzyme Binding

The target compound lacks the 2-methyl-4-aminopyrimidine ring present in the intact ThDP coenzyme, retaining only the thiazole-diphosphate moiety . Tomita et al. (1974) exploited this structural simplification to demonstrate that the positive charge on the thiazolium nitrogen (present in 3-methyl and 3-benzyl quaternized analogs) is of 'secondary importance' for protein binding, despite being essential for catalytic activity [1]. By comparison, Wittorf and Gubler (1971) showed that modifications to the pyrimidine ring of full ThDP analogs dramatically alter binding affinity: oxythiamine diphosphate (pyrimidine NH₂→OH substitution) exhibits Ki = 20 μM, while tetrahydrothiamine diphosphate (reduced pyrimidine) shows Ki = 6.5 μM, and 2′-demethylthiamine diphosphate shows Ki = 220 μM [2]. The thiazole-only scaffold of the target compound thus provides a unique tool for isolating thiazole-diphosphate binding contributions without confounding pyrimidine interactions—a capability not offered by any full ThDP analog.

structure-activity relationship coenzyme binding site pyrimidine-independent binding mechanistic enzymology

Ammonium Salt Form Provides Distinct Solubility and Handling Advantages

The ammonium salt formulation of 4-Methyl-5-oxyethyl Thiazol Diphosphate confers specific handling properties relevant to experimental workflow. Vendor technical data indicate the compound is soluble in DMSO, enabling preparation of stock solutions for biochemical assays, and is supplied as a white to off-white solid [1]. The compound is hygroscopic and requires storage at −20 °C under inert atmosphere, with noted instability in acidic solution . These handling characteristics differ meaningfully from the free acid form of related thiazole phosphates and from the chloride salt of thiamine diphosphate (ThDP chloride), the most common comparator. The ammonium counterion can be advantageous in buffer systems where sodium or chloride ions may interfere with enzymatic assays or crystallographic studies. Recommended stock solution storage is −80 °C for up to 6 months or −20 °C for up to 1 month [2].

ammonium salt solubility DMSO compatibility compound storage hygroscopicity

High-Value Application Scenarios for 4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt Based on Verified Differentiation Evidence


Competitive Inhibition Studies of ThDP-Dependent Decarboxylases Requiring Reversible, Titratable Inhibitor Binding

For enzymologists studying the coenzyme binding mechanism of pyruvate decarboxylase (EC 4.1.1.1), transketolase (EC 2.2.1.1), or pyruvate dehydrogenase E1 subunit, this compound provides a competitively inhibitory ThDP analog with fully reversible binding that can be displaced by excess ThDP [1]. This reversibility is essential for determining kinetic constants (Km, Ki) and for competition binding assays, distinguishing it from ultra-tight-binding analogs such as triazole-based ThDP mimics (Ki ~20 pM) that are functionally irreversible under typical assay conditions [2]. The demonstrated stronger inhibition potency compared to 3-methyl and 3-benzyl ThDP analogs further supports its selection as the preferred reversible probe for these enzyme systems [1].

Thiamine Biosynthesis and Salvage Pathway Reconstitution Studies

Researchers investigating thiamine (vitamin B₁) metabolism, particularly the salvage pathway that recycles thiamine degradation products, require the thiazole diphosphate moiety as a substrate for thiamine phosphate synthase (EC 2.5.1.3) [3]. This compound uniquely serves as both a substrate for thiamine phosphate biosynthesis (producing thiamine phosphate when combined with the pyrimidine diphosphate component) and a competitive inhibitor of ThDP-utilizing enzymes—a dual functionality that enables integrated studies of thiamine anabolism and coenzyme utilization within a single experimental system [4]. This capability is not shared by oxythiamine diphosphate, pyrithiamine, or quaternized ThDP analogs, which function exclusively as inhibitors [5].

Structure-Activity Relationship (SAR) Studies Isolating Thiazole Moiety Contributions to Coenzyme Binding

For research programs dissecting the molecular determinants of ThDP coenzyme recognition, this compound's pyrimidine-free scaffold enables the independent study of thiazole-diphosphate interactions with the coenzyme binding pocket, free from confounding contributions of the pyrimidine ring . By comparing binding parameters obtained with this compound against those of full ThDP (Km = 23 μM) and pyrimidine-modified analogs (Ki range 6.5–380 μM), researchers can quantitatively deconvolute the energetic contributions of the thiazole-phosphate moiety versus the pyrimidine moiety to overall coenzyme affinity [5]. This SAR application is uniquely enabled by the structural simplicity of this compound relative to all full-scaffold ThDP analogs.

Enzymatic Synthesis of Thiamine and Thiamine Phosphate for Metabolic Engineering

In metabolic engineering and synthetic biology applications aimed at enhancing microbial thiamine production, this compound serves as a direct precursor for the enzymatic synthesis of thiamine phosphate via thiamine phosphate synthase (EC 2.5.1.3) when combined with 4-amino-2-methyl-5-diphosphomethylpyrimidine [3]. The ammonium salt form's DMSO solubility facilitates its use in in vitro reconstitution systems and coupled enzyme assays, while the documented acceptance of this substrate 'with similar efficiency' to the natural thiazole phosphate substrate [4] ensures that pathway flux measurements using this compound are physiologically relevant. This application is supported by the original work of Nose et al. (1959, 1961), who established the compound's utility in the enzymic synthesis of thiamine [6].

Quote Request

Request a Quote for 4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.